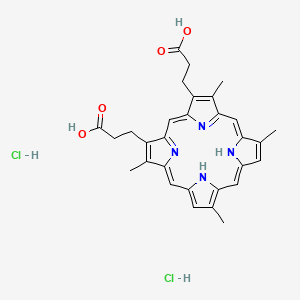

Deuteroporphyrin IX dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O4.2ClH/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYKWKOLACDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

448-65-7 (Parent) | |

| Record name | Deuteroporphyrin IX dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

583.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68929-05-5 | |

| Record name | Deuteroporphyrin IX dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEUTEROPORPHYRIN IX DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65H5OXY28Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deuteroporphyrin IX dihydrochloride CAS number and physical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deuteroporphyrin IX dihydrochloride (B599025), a key porphyrin derivative used in various research applications. This document covers its fundamental physical and chemical properties, detailed experimental protocols, and a workflow for a common enzymatic assay.

Core Properties of Deuteroporphyrin IX Dihydrochloride

Deuteroporphyrin IX is a naturally derived porphyrin that is structurally similar to Protoporphyrin IX, the direct precursor to heme. Unlike Protoporphyrin IX, it lacks the two vinyl groups, which makes it more soluble and stable in aqueous solutions, rendering it a valuable tool for in vitro studies.[1][2] The dihydrochloride salt form further enhances its solubility.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 68929-05-5 | [1][3][4][5] |

| Molecular Formula | C₃₀H₃₂Cl₂N₄O₄ | [4] |

| Molecular Weight | 583.51 g/mol | [4] |

| Synonyms | 3,7,12,17-Tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride | [3] |

| Storage Conditions | Store at room temperature, protected from light. | [1] |

Experimental Protocols

This compound is utilized in a range of experimental contexts, most notably in enzymology and photodynamic therapy.

2.1. Ferrochelatase Activity Assay

Deuteroporphyrin IX serves as an effective substrate for ferrochelatase, the terminal enzyme in the heme biosynthesis pathway.[1] This assay measures the enzymatic insertion of a metal ion (typically zinc, as a stable alternative to ferrous iron) into the porphyrin ring.

Principle: The activity of ferrochelatase is determined by monitoring the formation of the metalloporphyrin (e.g., zinc-deuteroporphyrin) over time. This can be quantified using techniques such as HPLC with UV or fluorescence detection.[6]

Detailed Methodology:

-

Preparation of Reagents:

-

Deuteroporphyrin IX Solution: Prepare a stock solution of this compound in a suitable solvent, such as a small amount of 0.1 M NaOH, and then dilute to the final concentration in the assay buffer.[7]

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0.[7]

-

Metal Ion Solution: Prepare a stock solution of a metal salt (e.g., ZnCl₂).

-

Enzyme Preparation: Use a purified or partially purified preparation of ferrochelatase.

-

Quenching Solution: An acidic solution to stop the reaction (e.g., a mixture of acid and organic solvent).

-

-

Assay Procedure:

-

In a microcentrifuge tube or a well of a microplate, combine the assay buffer, metal ion solution, and any necessary co-factors.

-

Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.[7]

-

Initiate the reaction by adding the Deuteroporphyrin IX solution. The final reaction volume is typically around 100 µL.[7]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.[7]

-

Terminate the reaction by adding the quenching solution.[7]

-

Centrifuge the mixture to pellet any precipitated protein.[7]

-

-

Analysis:

-

Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18).

-

Monitor the elution of the metalloporphyrin product at its characteristic absorbance wavelength.

-

Quantify the amount of product formed by comparing the peak area to a standard curve.

-

-

Data Analysis:

-

Calculate the specific activity of the enzyme, typically expressed as nanomoles of product formed per minute per milligram of protein.

-

To determine the Michaelis-Menten constant (Km) for Deuteroporphyrin IX, perform the assay at varying substrate concentrations and analyze the initial reaction rates.[7]

-

2.2. Photodynamic Inactivation (PDI) of Bacteria

Deuteroporphyrin IX has been shown to be an effective photosensitizer for the inactivation of bacteria such as Staphylococcus aureus.[1] The following is a generalized protocol for assessing its PDI efficacy.

Principle: Upon activation by light of a specific wavelength, the photosensitizer (Deuteroporphyrin IX) generates reactive oxygen species (ROS), which are cytotoxic to bacteria.

Detailed Methodology:

-

Bacterial Culture Preparation:

-

Grow a pure culture of the target bacterium (e.g., S. aureus) in a suitable liquid medium to the mid-logarithmic phase of growth.

-

Harvest the bacterial cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific cell density (e.g., 10⁶-10⁷ colony-forming units (CFU)/mL).

-

-

Incubation with Photosensitizer:

-

Add this compound to the bacterial suspension to achieve the desired final concentration. Include a control group with no photosensitizer.

-

Incubate the mixture in the dark for a specific period (e.g., 30-60 minutes) to allow for the uptake of the photosensitizer by the bacterial cells.

-

-

Light Irradiation:

-

Transfer the bacterial suspensions to a suitable container (e.g., a 96-well plate).

-

Expose the samples to a light source with an appropriate wavelength for porphyrin activation (typically in the blue or red region of the spectrum).

-

Deliver a specific light dose (measured in J/cm²). Control groups should include bacteria with the photosensitizer but kept in the dark, and bacteria without the photosensitizer exposed to light.

-

-

Viability Assessment:

-

After irradiation, perform serial dilutions of the bacterial suspensions in PBS.

-

Plate the dilutions onto a suitable solid agar (B569324) medium.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Count the number of colonies on the plates to determine the CFU/mL for each condition.

-

-

Data Analysis:

-

Calculate the reduction in bacterial viability for the PDI-treated group compared to the control groups. This is often expressed as a logarithmic reduction in CFU/mL.

-

Mandatory Visualizations

Experimental Workflow for Ferrochelatase Activity Assay

Caption: Workflow for determining ferrochelatase activity using Deuteroporphyrin IX.

This guide provides foundational information for the effective use of this compound in a research setting. For specific applications, further optimization of the described protocols may be necessary. Always refer to the Certificate of Analysis for lot-specific data.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound | 68929-05-5 | Benchchem [benchchem.com]

- 3. Synthesis of deuterioporphyrin IX, pemptoporphyrin, and spirographis porphyrin dimethyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Deuteroporphyrin IX Dihydrochloride vs. Protoporphyrin IX: A Comparative Analysis of Chemical and Spectroscopic Differences

An In-depth Technical Guide for Researchers

Introduction

Porphyrins represent a class of highly conjugated, aromatic tetrapyrrole macrocycles fundamental to a vast range of biological processes. Protoporphyrin IX (PPIX) is arguably the most biologically significant porphyrin, serving as the direct precursor to heme through the insertion of iron, and as a key intermediate in the biosynthesis of chlorophylls.[1][2] Deuteroporphyrin IX (DPIX), a closely related analogue, is distinguished by the absence of the two vinyl groups present in PPIX. While not a direct intermediate in major biosynthetic pathways, DPIX is a valuable tool in biochemical and photodynamic therapy research, in part due to its increased stability and solubility compared to PPIX.[3]

This technical guide provides a detailed comparison of the chemical and physical properties of Deuteroporphyrin IX dihydrochloride (B599025) and Protoporphyrin IX. It outlines key structural differences, presents quantitative data in a comparative format, and details the primary experimental protocols used by researchers to differentiate and characterize these critical molecules.

Core Chemical Structure Differences

The fundamental difference between Deuteroporphyrin IX and Protoporphyrin IX lies in the substituents at positions 2 and 4 of the porphyrin macrocycle. Protoporphyrin IX possesses two vinyl groups (-CH=CH₂), whereas Deuteroporphyrin IX has hydrogen atoms at these positions.[4] This seemingly minor alteration has significant consequences for the molecule's electronic structure, molecular weight, and reactivity. The vinyl groups in PPIX extend the π-conjugated system, influencing its spectroscopic properties.[4] Furthermore, these groups are sites of potential chemical reactions and can be involved in non-covalent interactions within protein binding pockets.

Comparative Quantitative Data

The structural variations between the two molecules lead to distinct physical and spectroscopic properties. The data below is compiled for easy comparison. Note that spectroscopic values are highly solvent-dependent.

| Property | Deuteroporphyrin IX Dihydrochloride | Protoporphyrin IX |

| Chemical Formula | C₃₀H₃₀N₄O₄·2HCl | C₃₄H₃₄N₄O₄[2] |

| Molecular Weight | 583.51 g/mol [3] | 562.66 g/mol [2] |

| Solubility | Described as more soluble and stable in aqueous media than PPIX[3] | Poorly soluble in water (0.138 mg/mL); soluble in polar organic solvents like pyridine.[5][6] |

| UV-Vis λmax (Soret Band) | ~398-402 nm (in HCl) | ~404-409 nm (Solvent dependent, e.g., 407 nm in chloroform, 408 nm near UV-A)[1][7] |

| UV-Vis λmax (Q-Bands) | IV: ~498, III: ~530, II: ~568, I: ~620 nm (in HCl) | IV: ~505, III: ~541, II: ~575, I: ~630 nm (in Chloroform)[8] |

| ¹H NMR Vinyl Protons | Absent | Hα: ~8.38 ppm, Hβ (cis/trans): ~6.18 ppm, ~6.38 ppm (in DMSO-d₆)[9] |

| Mass Spec. [M+H]⁺ (calc.) | 511.23 (Free Base) | 563.26 (Free Base)[10] |

Experimental Protocols for Differentiation

Distinguishing between this compound and Protoporphyrin IX is readily achievable using standard analytical techniques. The choice of method depends on the available instrumentation and the required level of detail.

Proton NMR (¹H NMR) Spectroscopy

This is the most definitive method for structural confirmation. The presence of the vinyl groups in Protoporphyrin IX gives rise to a characteristic set of signals that are absent in the spectrum of Deuteroporphyrin IX.

-

Objective: To identify proton signals corresponding to the vinyl groups (-CH=CH₂).

-

Methodology:

-

Sample Preparation: Dissolve a small amount (~1-5 mg) of the porphyrin sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of porphyrins.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Analysis: Examine the chemical shift region between 6.0 and 8.5 ppm.

-

-

Expected Results:

-

Protoporphyrin IX: A complex multiplet pattern will be observed in this region corresponding to the three protons of each of the two vinyl groups. The α-proton typically appears as a multiplet around 8.3-8.4 ppm, while the two β-protons appear as distinct multiplets around 6.1-6.4 ppm.[9]

-

Deuteroporphyrin IX: The spectrum will be devoid of signals in the 6.0-8.5 ppm region, other than those potentially arising from impurities or the meso-protons of the porphyrin ring (which typically appear further downfield, >9.5 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry differentiates the compounds based on their distinct molecular weights. High-resolution mass spectrometry (HRMS) provides unambiguous identification through exact mass measurement.

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the porphyrin in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[11]

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[12] Use ESI in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 450-600 Da).

-

-

Expected Results:

-

Protoporphyrin IX: A prominent ion will be detected at an m/z corresponding to its calculated monoisotopic mass + 1 proton (C₃₄H₃₅N₄O₄⁺), which is approximately 563.26.[10]

-

Deuteroporphyrin IX: The protonated free base will be detected at an m/z corresponding to its calculated monoisotopic mass + 1 proton (C₃₀H₃₁N₄O₄⁺), which is approximately 511.23.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and sensitive method for porphyrin analysis. The differentiation is based on subtle shifts in the absorption maxima caused by the electronic effects of the peripheral substituents.

-

Objective: To measure and compare the absorption maxima of the Soret and Q-bands.

-

Methodology:

-

Sample Preparation: Prepare dilute, optically matched solutions of the porphyrin samples in a suitable spectroscopic-grade solvent (e.g., chloroform, THF, or dilute HCl). Ensure the absorbance of the Soret band maximum is within the linear range of the spectrophotometer (typically < 1.0 AU).

-

Data Acquisition: Record the absorption spectrum from approximately 350 nm to 700 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) for the intense Soret band (around 400 nm) and the four weaker Q-bands in the visible region.[8]

-

-

Expected Results:

-

The vinyl groups of Protoporphyrin IX are auxochromes that extend the π-conjugation of the macrocycle. This electronic effect typically causes a bathochromic (red) shift in the absorption bands compared to a porphyrin without these groups.

-

Protoporphyrin IX: Will exhibit a Soret band at a slightly longer wavelength (e.g., ~407 nm in chloroform) compared to Deuteroporphyrin IX.[7]

-

Deuteroporphyrin IX: Will exhibit a Soret band at a slightly shorter wavelength (a hypsochromic or blue shift) relative to PPIX in the same solvent. The Q-band positions will also be similarly blue-shifted.

-

Conclusion

The primary chemical difference between this compound and Protoporphyrin IX—the substitution of two vinyl groups with hydrogen atoms—gives rise to predictable and measurable differences in their physicochemical and spectroscopic properties. Protoporphyrin IX has a higher molecular weight and a more extended conjugated system, resulting in red-shifted UV-Vis absorption bands and unique signals in its ¹H NMR spectrum. In contrast, Deuteroporphyrin IX is more stable, more soluble in aqueous solutions, and lacks the characteristic vinyl proton signals in its NMR spectrum. These differences can be reliably exploited using standard NMR, mass spectrometry, and UV-Vis spectroscopy techniques to unambiguously identify and differentiate between these two important porphyrin molecules in a research setting.

References

- 1. Frontiers | In vitro Assessment of Solar Filters for Erythropoietic Protoporphyria in the Action Spectrum of Protoporphyrin IX [frontiersin.org]

- 2. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. Chemical manipulation of the vinyl groups in protoporphyrin-IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]

- 7. Protoporphyrin IX dimethyl ester [omlc.org]

- 8. researchgate.net [researchgate.net]

- 9. bmse001177 Protoporphyrin IX at BMRB [bmrb.io]

- 10. protoporphyrin IX | C34H34N4O4 | CID 4971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

Spectroscopic properties (UV-Vis, fluorescence) of Deuteroporphyrin IX dihydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Deuteroporphyrin IX dihydrochloride (B599025), a key porphyrin derivative with significant applications in biomedical research and photodynamic therapy (PDT). This document details its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, supported by experimental protocols and data presented for easy reference.

Introduction to Deuteroporphyrin IX Dihydrochloride

Deuteroporphyrin IX is a naturally occurring porphyrin that plays a crucial role as a precursor in the biosynthesis of heme. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it a versatile tool for various in vitro and in vivo studies. Its distinct photophysical properties, characterized by strong absorption in the visible spectrum and fluorescence emission, are central to its utility as a photosensitizer and a fluorescent probe.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound, like other porphyrins, is dominated by two main features: the intense Soret band (or B-band) in the near-UV region and the weaker Q-bands in the visible region.[1] These absorption bands arise from π-π* electronic transitions within the highly conjugated tetrapyrrole macrocycle.[2]

In acidic conditions, such as in the dihydrochloride form, the central nitrogen atoms of the porphyrin core are protonated. This protonation leads to a dicationic species, which influences the symmetry of the molecule and, consequently, its absorption spectrum. The Q-bands, which are typically four in number for free-base porphyrins, are often simplified to two in the dicationic form due to increased molecular symmetry.

Table 1: UV-Vis Absorption Properties of this compound

| Solvent System | Soret Band (λ_max, nm) | Q-Band I (λ_max, nm) | Q-Band II (λ_max, nm) | Molar Absorptivity (ε) at Soret Band (M⁻¹cm⁻¹) |

| Acidic Aqueous Solution | ~400 | ~548 | ~590 | Data not available |

| HCl-Methanol | ~400 | ~548 | ~590 | Data not available |

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent and pH. The data presented is based on typical spectra for dicationic porphyrins.

The intense Soret band is a hallmark of porphyrins and is a key feature for their detection and quantification.[3] The position and intensity of this band can be modulated by the local environment, making it a sensitive indicator of binding interactions with biomolecules or incorporation into delivery systems.

Fluorescence Spectroscopy

This compound exhibits characteristic fluorescence emission, a property that is exploited in its application as a fluorescent probe and for monitoring its localization in biological systems. Upon excitation at a wavelength corresponding to one of its absorption bands (typically the Soret band for maximum intensity), the molecule is promoted to an excited electronic state. It then relaxes back to the ground state, in part by emitting a photon of longer wavelength (lower energy), which is observed as fluorescence.

Table 2: Fluorescence Properties of this compound

| Solvent System | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| Acidic Aqueous Solution | ~400 | ~610 - 620 | Data not available | Data not available |

Note: Fluorescence properties are highly sensitive to the environment, including solvent polarity, pH, and the presence of quenchers.

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in fluorescence imaging and sensing.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in methanol containing a small amount of HCl (e.g., 1% v/v) to ensure the dicationic form is maintained. Prepare a stock solution of a known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the same acidic methanol solvent to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 350 nm to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the acidic methanol solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer. Record the absorption spectrum. Repeat for all dilutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at the Soret band λ_max against the concentration of the dilutions.

-

The slope of the resulting linear fit will be the molar absorptivity (ε).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra, quantum yield, and lifetime of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis)

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Quartz fluorescence cuvettes

-

Spectrofluorometer with lifetime measurement capabilities

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in acidic methanol with an absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.

-

Emission Spectrum:

-

Set the excitation wavelength to the Soret band maximum (~400 nm).

-

Scan the emission spectrum over a range that includes the expected emission peaks (e.g., 550 nm to 750 nm).

-

-

Excitation Spectrum:

-

Set the emission wavelength to the maximum of the main emission peak.

-

Scan the excitation spectrum over a range that includes the absorption bands (e.g., 350 nm to 600 nm).

-

-

Quantum Yield Measurement (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the quantum yield standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Utilize a spectrofluorometer with Time-Correlated Single Photon Counting (TCSPC) or frequency-domain capabilities.

-

Excite the sample at the Soret band maximum and collect the fluorescence decay curve at the emission maximum.

-

Analyze the decay curve using appropriate fitting software to determine the fluorescence lifetime (τ_F).

-

Signaling Pathways and Experimental Workflows

The spectroscopic properties of Deuteroporphyrin IX are intrinsically linked to its chemical state, which is often influenced by the surrounding environment, particularly pH. The following diagram illustrates the effect of protonation on the spectroscopic characteristics of Deuteroporphyrin IX.

Caption: pH-dependent equilibrium of Deuteroporphyrin IX and its effect on the UV-Vis absorption spectrum.

The following workflow outlines the general steps for characterizing the photophysical properties of this compound.

Caption: A generalized workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound and provided detailed protocols for their measurement. The distinct UV-Vis absorption and fluorescence characteristics of this molecule are fundamental to its broad utility in scientific research and drug development. A thorough understanding and precise measurement of these properties are essential for optimizing its performance in various applications, from fundamental biophysical studies to advanced clinical therapies. Further research to populate the data tables with precise values in a range of biologically relevant solvents will continue to enhance the utility of this important porphyrin derivative.

References

Navigating the Solubility of Deuteroporphyrin IX Dihydrochloride: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 6, 2025 – In the intricate landscape of drug development and scientific research, understanding the fundamental properties of photosensitizing agents is paramount. Deuteroporphyrin IX dihydrochloride (B599025), a key analogue of protoporphyrin IX, stands out for its enhanced solubility and stability, making it a valuable tool in photodynamic therapy (PDT) and enzymatic studies.[1][2] This technical guide offers an in-depth exploration of the solubility characteristics of Deuteroporphyrin IX dihydrochloride in aqueous and organic media, providing researchers, scientists, and drug development professionals with a comprehensive resource.

This compound is noted to be more soluble and stable than its natural precursor, protoporphyrin IX, which is notoriously challenging to work with in aqueous solutions due to its propensity to aggregate.[2] The dihydrochloride salt form of Deuteroporphyrin IX enhances its solubility in aqueous solutions. However, precise quantitative data on its solubility across a range of solvents remains sparse in publicly available literature. This guide consolidates the available qualitative information and presents a generalized experimental protocol to enable researchers to determine solubility in their specific systems.

Quantitative Solubility Data

| Solvent | Solubility | Remarks |

| Water | Soluble (Qualitative) | Solubility is expected to be pH-dependent. As a dihydrochloride salt, it is more soluble in aqueous solutions than the free base. Aggregation can occur at neutral pH. |

| DMSO | Likely Soluble | Porphyrins, in general, tend to be soluble in DMSO. For a related compound, N-methyl Mesoporphyrin IX, the solubility is approximately 15 mg/mL. |

| DMF | Likely Soluble | Similar to DMSO, DMF is a common solvent for porphyrins. N-methyl Mesoporphyrin IX has a reported solubility of approximately 20 mg/mL in DMF. |

| Ethanol | Sparingly Soluble to Soluble | Solubility may vary depending on the water content. |

| Methanol | Likely Soluble | Often used in the preparation and analysis of porphyrins. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This method, commonly known as the shake-flask method, is a standard approach for assessing the saturation solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Shaker or rotator with temperature control

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The solution should have visible undissolved solid material at the bottom.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the supernatant from the experimental samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (around 400 nm, the Soret band).

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the supernatant. This concentration represents the saturation solubility.

-

-

Data Analysis and Reporting:

-

Calculate the average solubility from the replicate samples.

-

Report the solubility in appropriate units (e.g., mg/mL or mol/L) and specify the solvent and temperature.

-

Visualizing Experimental Workflows and Concepts

To further aid in the understanding of the processes involved in solubility determination and the behavior of porphyrins in solution, the following diagrams have been generated.

Caption: A flowchart of the shake-flask method for determining solubility.

Caption: The relationship between concentration, solvent, and porphyrin aggregation.

Factors Influencing Solubility

The solubility of this compound is a critical parameter that can significantly impact its biological activity and formulation development. Several factors can influence its solubility:

-

pH: The two propionic acid side chains on the porphyrin macrocycle have pKa values that will affect their ionization state and, consequently, the overall solubility in aqueous solutions. At lower pH, the carboxyl groups will be protonated, while at higher pH, they will be deprotonated, which can influence aggregation behavior.

-

Ionic Strength: The concentration of salts in an aqueous solution can affect the solubility of porphyrins. Increased ionic strength can either increase or decrease solubility depending on the specific ions and their interactions with the porphyrin.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. While the dihydrochloride salt form enhances water solubility, organic solvents like DMSO and DMF are generally effective in dissolving the porphyrin macrocycle.

-

Temperature: Solubility is generally temperature-dependent, although the effect may vary for different solvents.

-

Aggregation: Porphyrins, including Deuteroporphyrin IX, have a strong tendency to aggregate in aqueous solutions, especially at neutral pH. This aggregation can lead to a decrease in apparent solubility and can also affect the photophysical properties of the molecule.

This technical guide provides a foundational understanding of the solubility of this compound. Researchers are encouraged to perform their own solubility assessments under their specific experimental conditions to ensure accurate and reproducible results.

References

Deuteroporphyrin IX Dihydrochloride as a Photosensitizer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteroporphyrin IX dihydrochloride (B599025), a stable and water-soluble analogue of Protoporphyrin IX, is a potent photosensitizer with significant potential in photodynamic therapy (PDT). Its mechanism of action is centered on the light-induced generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which leads to localized cellular damage and induction of cell death pathways. The efficacy of Deuteroporphyrin IX dihydrochloride-mediated PDT is critically dependent on its photophysical properties, cellular uptake and subcellular localization, and the subsequent activation of specific signaling cascades. This technical guide provides an in-depth overview of these core aspects, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

Introduction to this compound

Deuteroporphyrin IX is a naturally occurring porphyrin that lacks the vinyl groups present in the more common Protoporphyrin IX, rendering it more stable.[1] The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for a photosensitizing agent.[1] Like other porphyrins, its extended π-electron system allows for strong absorption of light in the visible spectrum, a prerequisite for its function as a photosensitizer in PDT.[2]

The Photophysical and Photochemical Basis of Action

The photosensitizing activity of this compound is initiated by the absorption of photons of a specific wavelength, leading to the generation of cytotoxic reactive oxygen species (ROS). This process can be described by the Jablonski diagram and is categorized into Type I and Type II photochemical reactions.

Upon absorption of light, the Deuteroporphyrin IX molecule is excited from its ground singlet state (S₀) to a short-lived excited singlet state (S₁). From the S₁ state, the molecule can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is this triplet state that is crucial for the photodynamic effect.

-

Type I Reaction: The excited triplet state photosensitizer can react directly with biomolecules, such as lipids or proteins, through electron transfer, producing radical ions that can further react with molecular oxygen to generate ROS like superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

-

Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues, to generate the highly reactive singlet oxygen (¹O₂).[2][3] This is often the dominant pathway for porphyrin-based photosensitizers.

The efficacy of these processes is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that generate singlet oxygen.

Table 1: Photophysical Properties of Protoporphyrin IX (as a proxy for Deuteroporphyrin IX)

| Property | Value | Reference(s) |

| Absorption Maxima (Q-bands) | ~505, 540, 580, 630 nm | [2] |

| Fluorescence Emission Maximum | ~635 nm | [2] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.44 - 0.85 (solvent dependent) | [4] |

| Triplet State Lifetime | Microseconds (solvent and aggregation dependent) | [5] |

Note: Data for Protoporphyrin IX is presented as a close structural analogue due to the limited availability of specific data for this compound.

Diagram 1: Generalized Jablonski Diagram for Photosensitization

Caption: Jablonski diagram illustrating the photophysical processes leading to photosensitization.

Cellular Mechanism of Action

The journey of this compound from extracellular administration to inducing cell death involves several key steps: cellular uptake, subcellular localization, and the initiation of cell death pathways.

Cellular Uptake and Subcellular Localization

The efficiency of PDT is highly contingent on the intracellular concentration and localization of the photosensitizer.[6] Porphyrins can enter cells through various mechanisms, including passive diffusion and carrier-mediated transport. The subcellular localization is a critical determinant of the primary targets of photodamage and, consequently, the mode of cell death.[6]

Studies on the closely related Protoporphyrin IX (PpIX) have shown that its localization pattern dictates the PDT outcome.[7][8] Mitochondrial localization of PpIX is associated with a more efficient induction of apoptosis compared to localization in the plasma membrane, which tends to lead to necrosis.[7][8] Given the structural similarity, it is plausible that this compound also targets mitochondria, leading to the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors.

Diagram 2: Experimental Workflow for Determining Subcellular Localization

Caption: Workflow for determining the subcellular localization of this compound.

Induction of Cell Death: Apoptosis and Necrosis

PDT with this compound can induce cell death through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway is influenced by the photosensitizer's subcellular localization, the light dose, and the cell type.[9][10]

Apoptosis: Mitochondrial damage is a potent trigger for the intrinsic apoptotic pathway. The generation of ROS in the mitochondria can lead to the opening of the mitochondrial permeability transition pore, dissipation of the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioners of apoptosis, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[10]

Necrosis: High doses of PDT or damage primarily to the plasma membrane can lead to a loss of membrane integrity, resulting in cell swelling and lysis, characteristic of necrosis.[4] This mode of cell death is often associated with a more pronounced inflammatory response.

Diagram 3: Signaling Pathways in Deuteroporphyrin IX-mediated PDT

Caption: Signaling pathways leading to apoptosis and necrosis following Deuteroporphyrin IX-mediated PDT.

Experimental Protocols

Assessment of Cellular Uptake

Principle: The intrinsic fluorescence of this compound can be used to quantify its uptake by cells over time.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Incubation: Replace the culture medium with a medium containing various concentrations of this compound. Incubate for different time points (e.g., 1, 2, 4, 8, 24 hours).

-

Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular photosensitizer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader with excitation and emission wavelengths appropriate for Deuteroporphyrin IX (e.g., excitation ~400 nm, emission ~635 nm).

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample (determined by a BCA or Bradford assay) to calculate the intracellular concentration of the photosensitizer.

Determination of Phototoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

Methodology:

-

Cell Seeding and Incubation: Seed cells in a 96-well plate and incubate with varying concentrations of this compound for a predetermined time.

-

Washing: Wash the cells with PBS to remove the photosensitizer-containing medium and replace it with fresh culture medium.

-

Irradiation: Expose the cells to a light source with a wavelength corresponding to the absorption maximum of this compound (e.g., using a filtered lamp or LED array) for a defined period. Include a dark control group that is not irradiated.

-

Post-Irradiation Incubation: Incubate the cells for 24-48 hours to allow for the manifestation of cell death.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls.

Detection of Intracellular Singlet Oxygen

Principle: Singlet Oxygen Sensor Green (SOSG) is a fluorescent probe that is highly selective for singlet oxygen. In the presence of singlet oxygen, its fluorescence intensity increases significantly.

Methodology:

-

Cell Seeding and Incubation: Seed cells in a suitable format for fluorescence microscopy or flow cytometry and incubate with this compound.

-

SOSG Loading: Load the cells with SOSG according to the manufacturer's protocol.

-

Irradiation: Irradiate the cells with light as described in the phototoxicity assay.

-

Fluorescence Measurement: Immediately after irradiation, measure the green fluorescence of SOSG using a fluorescence microscope or flow cytometer (excitation ~504 nm, emission ~525 nm).

-

Data Analysis: Quantify the increase in SOSG fluorescence in irradiated cells compared to non-irradiated controls as an indicator of singlet oxygen production.

Conclusion and Future Directions

This compound is a promising photosensitizer for photodynamic therapy, acting primarily through the light-induced generation of singlet oxygen, which leads to oxidative stress and cell death, predominantly via apoptosis when targeted to mitochondria. Its favorable properties of stability and solubility make it an attractive candidate for further development.

Future research should focus on obtaining specific quantitative photophysical data for this compound to enable more precise dosimetric calculations. Furthermore, in vivo studies are necessary to evaluate its tumor-localizing properties, therapeutic efficacy, and safety profile. The development of targeted delivery systems for this compound could further enhance its tumor specificity and therapeutic window, paving the way for its clinical translation.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Deuteroporphyrin IX Dihydrochloride for Researchers and Drug Development Professionals

An in-depth analysis of commercial suppliers, quality specifications, and key experimental applications of Deuteroporphyrin IX dihydrochloride (B599025), a pivotal photosensitizer in biomedical research and therapeutic development.

This technical guide provides a comprehensive overview of high-purity Deuteroporphyrin IX dihydrochloride, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the availability of this critical compound from various commercial suppliers, details its physicochemical properties, and presents a survey of its applications in experimental research, with a focus on photodynamic therapy and its role in cellular signaling pathways.

Commercial Availability and Purity Specifications

This compound is a key porphyrin derivative utilized in a range of research applications. Its efficacy is highly dependent on its purity. Several commercial suppliers offer this compound, with varying specifications. A summary of prominent suppliers and their product details is provided below for comparative analysis. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

| Supplier | Catalog Number | Purity Specification | Available Formats | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Frontier Specialty Chemicals | D510-9 | Purity Guaranteed[1] | 50 mg, 100 mg[1] | 68929-05-5[1] | C₃₀H₃₂Cl₂N₄O₄ | 583.51[2] |

| Santa Cruz Biotechnology | sc-211289 | Not specified | Not specified | 68929-05-5[2] | C₃₀H₃₂Cl₂N₄O₄ | 583.51[2] |

| Cayman Chemical | Not specified | ≥95% | Not specified | Not specified | Not specified | Not specified |

| Merck (Sigma-Aldrich) | 440566 | ~90% (technical grade, for dimethyl ester)[3] | Not specified | 10589-94-3 (dimethyl ester) | C₃₂H₃₄N₄O₄ (dimethyl ester) | 538.64 (dimethyl ester) |

| Syrrx | Not specified | >97% | 50mg | Not specified | C₃₀H₃₀Cl₂N₄O₄ | 583.51 |

Note: Data is compiled from publicly available information and may be subject to change. It is crucial to verify the specifications with the supplier before purchase.

Physicochemical Properties and Storage

This compound is a solid, typically appearing as a dark purple to black powder. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and in aqueous solutions with the aid of a small amount of base. For long-term storage, it is recommended to keep the compound at -20°C, protected from light and moisture to prevent degradation.

Key Experimental Applications and Protocols

This compound is a versatile molecule with significant applications in biomedical research, primarily as a photosensitizer in photodynamic therapy (PDT).

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to induce cell death in target tissues, such as tumors. Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which are highly cytotoxic and lead to the destruction of malignant cells.

The following diagram illustrates a typical workflow for an in vitro photodynamic therapy experiment using this compound.

Antimicrobial Photodynamic Therapy

Deuteroporphyrin IX has demonstrated efficacy in the photodynamic inactivation of various pathogens, including the antibiotic-resistant bacterium Staphylococcus aureus.

The following protocol is a summarized methodology for assessing the antimicrobial photodynamic activity of this compound against S. aureus.

-

Preparation of S. aureus Culture:

-

Grow S. aureus in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.

-

Harvest the bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

-

Photosensitizer Incubation:

-

Add this compound to the bacterial suspension at various concentrations (e.g., 1, 5, 10 µM).

-

Incubate the mixture in the dark for a specific period (e.g., 30-60 minutes) at room temperature to allow for photosensitizer uptake.

-

-

Light Irradiation:

-

Expose the bacterial suspension to a light source with an appropriate wavelength (e.g., a broadband lamp with a 630 nm filter or a laser) for a defined duration.

-

Include a control group that is not exposed to light.

-

-

Viability Assessment:

-

After irradiation, serially dilute the bacterial suspensions in PBS.

-

Plate the dilutions onto agar (B569324) plates and incubate at 37°C for 24 hours.

-

Count the number of colony-forming units (CFUs) to determine the percentage of bacterial survival.

-

Signaling Pathways Modulated by Deuteroporphyrin IX-Mediated PDT

The cytotoxic effects of PDT initiated by this compound are mediated through the activation of specific cellular signaling pathways, primarily leading to apoptosis (programmed cell death).

Apoptosis Induction Pathway

Upon light activation, Deuteroporphyrin IX generates ROS, which can induce oxidative stress and damage to various cellular components, including mitochondria. This damage can trigger the intrinsic pathway of apoptosis.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug developers working in the field of photodynamic therapy and related areas. The selection of a reliable commercial supplier is paramount to ensure the quality and consistency of experimental results. This guide provides a foundational understanding of the available products, key experimental considerations, and the underlying signaling mechanisms involved in its therapeutic action. Further investigation into the specific protocols and optimization of experimental parameters is encouraged for successful application in research and development.

References

Deuteroporphyrin IX Dihydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Deuteroporphyrin IX dihydrochloride (B599025), a key porphyrin derivative, is utilized in a multitude of research and development applications, from photosensitizers in photodynamic therapy to building blocks in the synthesis of novel compounds. Its inherent stability is a critical factor for the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of the stability of Deuteroporphyrin IX dihydrochloride, offering storage recommendations, and outlining detailed experimental protocols for its stability assessment.

Core Stability Profile and Storage Recommendations

Deuteroporphyrin IX is generally considered more soluble and stable in aqueous solutions compared to its vinyl-substituted analogue, Protoporphyrin IX.[1][2] The dihydrochloride salt form enhances its solubility in polar solvents. However, like most porphyrins, it is susceptible to degradation under certain conditions, primarily photodegradation.

Key Stability Considerations:

-

Light Sensitivity: Exposure to light, especially in the presence of oxygen, is a primary degradation pathway for porphyrins, leading to the formation of photoproducts.[3] Therefore, it is crucial to protect this compound from light at all times.

-

pH: The pH of the solution can influence the aggregation state and stability of porphyrins.

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Oxidizing Agents: Porphyrins can be susceptible to oxidation, leading to the opening of the macrocyclic ring.[4]

Storage Recommendations:

Based on manufacturer recommendations and general best practices for porphyrin compounds, the following storage conditions are advised:

| Form | Storage Temperature | Conditions | Shelf Life (Typical) |

| Solid (Powder) | Room Temperature or 2-8°C | Protect from light. Store in a tightly sealed, desiccated container. | Several years |

| In Solution | -20°C | Protect from light. Use a suitable solvent and store in a tightly sealed container. Aliquot to avoid repeated freeze-thaw cycles. | Up to 1 month (for related compounds)[5] |

| -80°C | Protect from light. Use a suitable solvent and store in a tightly sealed container. Aliquot to avoid repeated freeze-thaw cycles. | Up to 6 months (for related compounds)[5] |

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, it is essential to perform stability studies. The following protocols are based on established methodologies for the stability testing of pharmaceutical compounds and can be adapted for this specific porphyrin.

Forced Degradation Studies

Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M HCl, DMSO, or a buffer of choice). The choice of solvent should be based on the intended application and should be inert to the stress conditions.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 48 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 48 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 48 hours, protected from light.

-

Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 48 hours.

-

Photodegradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

-

After the specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, such as HPLC.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the intact this compound from its potential degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at the Soret band maximum of Deuteroporphyrin IX (around 400 nm) for high sensitivity. A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different spectral properties.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Method Validation:

The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

UV-Vis Spectrophotometry for Stability Monitoring

UV-Vis spectrophotometry is a powerful and straightforward technique for monitoring the stability of porphyrins due to their characteristic and intense Soret and Q-bands.[8][9][10][11]

Procedure:

-

Prepare a solution of this compound in the desired solvent at a concentration that gives a Soret band absorbance within the linear range of the spectrophotometer (typically below 1.5 AU).

-

Record the initial UV-Vis spectrum (e.g., from 300 to 700 nm).

-

Subject the solution to the desired stability conditions (e.g., storage at a specific temperature, exposure to light).

-

At various time intervals, record the UV-Vis spectrum again.

-

A decrease in the Soret band intensity and/or a change in its shape or the appearance of new peaks can indicate degradation.

Visualization of Experimental Workflows

To provide a clear visual representation of the methodologies described, the following diagrams have been generated using the DOT language.

Caption: Workflow for Forced Degradation Studies.

Caption: Development of a Stability-Indicating HPLC Method.

Conclusion

While this compound is a relatively stable porphyrin, careful handling and storage are paramount to ensure its integrity for research and pharmaceutical applications. Protection from light is the most critical factor. For rigorous applications, it is highly recommended that researchers and drug development professionals conduct their own stability studies under conditions relevant to their specific formulations and experimental setups. The protocols and workflows provided in this guide offer a robust framework for such assessments, enabling the generation of reliable and reproducible data.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. The photodegradation of porphyrins in cells can be used to estimate the lifetime of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theory favors a stepwise mechanism of porphyrin degradation by a ferric hydroperoxide model of the active species of heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. [PDF] The Use of Spectrophotometry UV-Vis for the Study of Porphyrins | Semantic Scholar [semanticscholar.org]

Deuteroporphyrin IX: A Technical Guide to its Discovery, Properties, and Application

Abstract

Deuteroporphyrin IX, a dicarboxylic acid porphyrin, holds a significant place in the history of porphyrin chemistry and continues to be a molecule of interest for researchers in biochemistry and drug development. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with Deuteroporphyrin IX. It offers a comprehensive summary of its quantitative data, detailed experimental protocols for its synthesis and isolation, and visual representations of its role in biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this foundational porphyrin.

Introduction

Porphyrins are a class of macrocyclic organic compounds that play a crucial role in various biological processes, most notably as the core of heme in hemoglobin and cytochromes, and chlorophyll (B73375) in plants.[1] Deuteroporphyrin IX stands as a historically and chemically significant member of this family. It is structurally similar to the biologically ubiquitous Protoporphyrin IX, differing by the absence of two vinyl groups, which are replaced by hydrogen atoms. This seemingly minor structural modification imparts distinct chemical and physical properties that have made it a valuable tool in the study of heme metabolism and as a photosensitizer in therapeutic applications.

This guide will delve into the pioneering work that led to its discovery, provide detailed experimental frameworks for its preparation, present its key physicochemical data in a structured format, and illustrate its involvement in biological processes through clear, concise diagrams.

Discovery and History

The discovery and structural elucidation of Deuteroporphyrin IX are intrinsically linked to the groundbreaking research of the German chemist Hans Fischer , for which he was awarded the Nobel Prize in Chemistry in 1930.[2][3]

Initial investigations in the early 20th century revealed that the iron-containing pigment of blood, hemin (B1673052), could be chemically degraded to yield iron-free porphyrins.[1] A key breakthrough came from the observation that prolonged putrefaction of hemoglobin over several months resulted in the formation of a new porphyrin derivative.[2] Fischer and his colleagues isolated this compound and named it "Deuteroporphyrin," meaning the "second" porphyrin.[4] Through meticulous chemical degradation and analysis, they established its structure as a porphyrin with four methyl and two propionic acid side chains, and two unsubstituted β-pyrrolic positions where the vinyl groups of Protoporphyrin IX would be.[2]

Following its isolation from natural sources, Fischer's group achieved the landmark total synthesis of Deuteroporphyrin IX, confirming its structure and paving the way for the synthesis of hemin itself.[2][5] This work not only solidified the understanding of porphyrin chemistry but also laid the foundation for decades of research into the biosynthesis and function of heme and related macrocycles.

Physicochemical Properties

The physicochemical properties of Deuteroporphyrin IX are crucial for its application in research and medicine. The following tables summarize key quantitative data for Deuteroporphyrin IX and its commonly used dimethyl ester derivative.

Table 1: General Properties of Deuteroporphyrin IX

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₀N₄O₄ | [6] |

| Molecular Weight | 510.58 g/mol | [6] |

| Appearance | Solid | [7] |

| Solubility | Insoluble in water, soluble in organic solvents and acidic solutions. | [8] |

Table 2: Spectroscopic Properties of Deuteroporphyrin IX

| Parameter | Wavelength (nm) | Solvent/Conditions | Reference(s) |

| UV-Vis Absorption (Soret Band) | ~396 nm | Phosphate Buffer | [9] |

| UV-Vis Absorption (Q-Bands) | ~500, 534, 570, 622 nm | Dichloromethane | |

| Fluorescence Emission | ~621 nm | Phosphate Buffer | [9] |

| Fluorescence Excitation | ~396 nm | Phosphate Buffer | [9] |

Note: Spectroscopic properties of porphyrins are highly sensitive to the solvent, pH, and aggregation state. The values presented here are representative.

Table 3: Spectroscopic Properties of Deuteroporphyrin IX Dimethyl Ester

| Parameter | Wavelength (nm) | Solvent/Conditions | Reference(s) |

| UV-Vis Absorption (Soret Band) | ~399 nm | Not specified | |

| UV-Vis Absorption (Q-Bands) | ~497, 530, 566, 620 nm | HCl-MeOH system | [10] |

| Fluorescence Emission | Not explicitly found for dimethyl ester | ||

| Molar Extinction Coefficient (ε) | Not explicitly found for Deuteroporphyrin IX | ||

| Fluorescence Quantum Yield (Φf) | Not explicitly found for Deuteroporphyrin IX |

Note: While specific molar extinction coefficient and quantum yield data for Deuteroporphyrin IX were not found in the literature reviewed, values for the closely related Protoporphyrin IX and its dimethyl ester are available and can serve as an approximate reference. For Protoporphyrin IX dimethyl ester in chloroform, the molar extinction coefficient at the Soret peak (407.0 nm) is 171,000 M⁻¹cm⁻¹ and the fluorescence quantum yield is 0.06.[10]

Experimental Protocols

The following sections provide detailed methodologies for the historical isolation and a conceptual framework for the chemical synthesis of Deuteroporphyrin IX.

Historical Isolation of Deuteroporphyrin IX from Hemoglobin

This protocol is based on the classical methods developed by Hans Fischer and his contemporaries, which relied on the prolonged putrefaction of blood.[2]

Objective: To isolate Deuteroporphyrin IX from a hemoglobin source through controlled decomposition.

Materials:

-

Dried blood or hemoglobin powder

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Ether

-

Sodium acetate (B1210297)

-

Acetic acid

-

Filtration apparatus

-

Separatory funnel

-

Spectroscope for monitoring

Procedure:

-

Hemoglobin Putrefaction:

-

A suspension of hemoglobin in a dilute sodium carbonate solution is prepared.

-

The mixture is allowed to stand for an extended period, typically several months, in a loosely covered container at room temperature to allow for slow anaerobic decomposition.[2]

-

During this time, the vinyl groups of the native Protoporphyrin IX are reductively cleaved.

-

-

Extraction of Deuterohemin:

-

After several months, the putrefied mixture is acidified with acetic acid.

-

The resulting precipitate, containing deuterohemin (the iron-chelated form of Deuteroporphyrin IX), is collected by filtration.

-

-

Removal of Iron to Yield Deuteroporphyrin IX:

-

The crude deuterohemin is treated with a solution of ferrous sulfate (B86663) in hydrochloric acid or with formic acid containing iron powder to remove the chelated iron.

-

The iron-free Deuteroporphyrin IX is then extracted into an ether layer.

-

-

Purification:

-

The ether solution containing Deuteroporphyrin IX is washed with water and then with a dilute sodium acetate solution to remove acidic impurities.

-

The porphyrin is then extracted from the ether phase into a dilute solution of hydrochloric acid. The concentration of HCl required for this extraction (the "HCl number") is a characteristic property used for porphyrin identification.

-

The acidic solution of the porphyrin can then be neutralized, causing the Deuteroporphyrin IX to precipitate. The precipitate is collected, washed, and dried.

-

-

Characterization:

-

The identity and purity of the isolated Deuteroporphyrin IX can be confirmed by its characteristic absorption spectrum, melting point, and by preparing crystalline derivatives such as the dimethyl ester.

-

Conceptual Pathway for Chemical Synthesis of Deuteroporphyrin IX

The total synthesis of Deuteroporphyrin IX, as pioneered by Hans Fischer, is a complex multi-step process involving the construction of the porphyrin macrocycle from simpler pyrrole (B145914) precursors. The following provides a conceptual outline of the synthetic strategy.[2][5]

Objective: To synthesize the Deuteroporphyrin IX macrocycle from basic pyrrole building blocks.

Key Intermediates:

-

Substituted pyrroles

-

Dipyrromethanes or Dipyrromethenes

Conceptual Steps:

-

Synthesis of Substituted Pyrroles: The synthesis begins with the preparation of appropriately substituted pyrrole rings. For Deuteroporphyrin IX, this would involve pyrroles bearing methyl and propionic acid ester side chains.

-

Formation of Dipyrromethanes/Dipyrromethenes: Two pyrrole units are condensed to form either a dipyrromethane (linked by a -CH₂- group) or a dipyrromethene (linked by a -CH= group). The specific substituents on the starting pyrroles determine the structure of the resulting dipyrrole.

-

Condensation to form the Porphyrin Macrocycle:

-

In a typical "2+2" condensation strategy, two different dipyrromethane or dipyrromethene units are reacted together.

-

One dipyrrole unit would be functionalized at its terminal alpha-positions with groups that can react with the unsubstituted terminal alpha-positions of a second dipyrrole unit.

-

This condensation reaction, often carried out under acidic conditions, leads to the formation of a linear tetrapyrrole (a bilane (B1242972) or biladiene).

-

-

Cyclization and Oxidation: The linear tetrapyrrole is then cyclized to form the porphyrinogen (B1241876) macrocycle. Subsequent oxidation of the porphyrinogen yields the stable, aromatic porphyrin ring system of Deuteroporphyrin IX.

-

Purification and Characterization: The synthesized Deuteroporphyrin IX is purified by chromatography and its identity confirmed by spectroscopic methods (UV-Vis, NMR, Mass Spectrometry) and comparison to an authentic sample.

Biological Significance and Applications

While not a direct intermediate in the canonical heme biosynthesis pathway in most organisms, Deuteroporphyrin IX serves as a valuable tool for studying this pathway and has applications in photodynamic therapy.

Role in Heme Metabolism Research

Deuteroporphyrin IX is a close structural analog of Protoporphyrin IX, the immediate precursor to heme. This similarity allows it to act as a substrate or inhibitor for enzymes involved in heme metabolism, most notably ferrochelatase.

-

Ferrochelatase Activity: Ferrochelatase is the enzyme that catalyzes the insertion of ferrous iron into Protoporphyrin IX to form heme.[11] Deuteroporphyrin IX can also serve as a substrate for ferrochelatase, allowing researchers to study the enzyme's kinetics and mechanism without the complications arising from the reactive vinyl groups of Protoporphyrin IX.[12] Assays using Deuteroporphyrin IX are employed to screen for inhibitors of ferrochelatase, which is relevant in the study of certain porphyrias.[12][13]

Application in Photodynamic Therapy (PDT)

Photodynamic therapy is a medical treatment that utilizes a photosensitizer, light, and oxygen to induce cell death, particularly in cancer cells.[4][11] Porphyrins, including Deuteroporphyrin IX, are effective photosensitizers due to their ability to absorb light and generate reactive oxygen species (ROS).

The mechanism of PDT using Deuteroporphyrin IX follows a well-established pathway:

-

Administration and Localization: The Deuteroporphyrin IX is administered and preferentially accumulates in tumor tissues.

-

Photoexcitation: The target tissue is irradiated with light of a specific wavelength that is absorbed by the porphyrin (typically corresponding to one of its Q-bands). This excites the Deuteroporphyrin IX molecule from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer and ROS Generation: The excited triplet state of the photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂). This is the primary cytotoxic agent in Type II PDT. Alternatively, the triplet state photosensitizer can react with other molecules to produce other ROS such as superoxide (B77818) and hydroxyl radicals (Type I PDT).

-

Cell Death: The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis, necrosis, or autophagy of the cancer cells.[4]

Conclusion